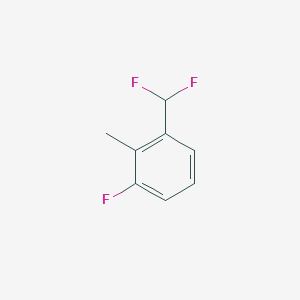

2-(Difluoromethyl)-6-fluorotoluene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3 |

|---|---|

Molecular Weight |

160.14 g/mol |

IUPAC Name |

1-(difluoromethyl)-3-fluoro-2-methylbenzene |

InChI |

InChI=1S/C8H7F3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,8H,1H3 |

InChI Key |

GOWTZNXZPUTPGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

2-fluoro-6-(difluoromethyl)toluene safety data sheet (SDS)

Technical Guide: 2-Fluoro-6-(difluoromethyl)toluene (CAS 1214388-79-0)

Part 1: Executive Summary & Chemical Identity

In the realm of modern drug discovery, 2-fluoro-6-(difluoromethyl)toluene (also known as 1-(difluoromethyl)-3-fluoro-2-methylbenzene ) represents a high-value fluorinated building block. Its structural uniqueness lies in the "ortho-ortho" substitution pattern relative to the methyl group, where one position is occupied by a fluorine atom and the other by a difluoromethyl (-CHF₂) moiety.

This specific arrangement serves two critical functions in medicinal chemistry:

-

Metabolic Blocking: The steric bulk of the -CHF₂ and -F groups protects the benzylic methyl position from rapid oxidative metabolism (P450 hydroxylation).

-

Bioisosterism: The -CHF₂ group acts as a lipophilic hydrogen bond donor, a "bioisostere" for hydroxyl (-OH) or thiol (-SH) groups, but with significantly improved membrane permeability and metabolic stability.

Table 1: Chemical Identity & Physicochemical Properties

| Property | Data |

| Common Name | 2-Fluoro-6-(difluoromethyl)toluene |

| IUPAC Name | 1-(Difluoromethyl)-3-fluoro-2-methylbenzene |

| CAS Number | 1214388-79-0 |

| MDL Number | MFCD14698597 |

| Molecular Formula | C₈H₇F₃ |

| Molecular Weight | 160.14 g/mol |

| SMILES | CC1=C(F)C=CC=C1C(F)F |

| Physical State | Liquid (Colorless to pale yellow) |

| Predicted LogP | ~2.8 - 3.2 (Highly Lipophilic) |

| Boiling Point | ~155-165°C (Extrapolated from analogs) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Part 2: Safety Assessment & Hazard Identification (GHS)

Note: As a specialized research intermediate, full toxicological data may be limited. The following assessment is based on Structural Activity Relationship (SAR) analysis of analogous benzylic fluorides.

GHS Classification (Predicted)

-

Flammable Liquids: Category 3 (H226)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Critical Hazards & Causality

-

Lipophilicity & Skin Absorption: The high fluorine content increases lipophilicity, facilitating rapid absorption through the skin. Unlike simple toluene, the fluorinated moieties can carry the molecule across the dermal barrier, potentially leading to systemic toxicity.

-

Hydrolytic Instability: While the -CHF₂ group is more stable than a -CH₂F group, benzylic positions are susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing hydrogen fluoride (HF) in trace amounts over time.

-

Lachrymatory Potential: Benzylic halides are known lachrymators. While fluorides are less potent than bromides/chlorides, this compound should be treated as a potential respiratory irritant.

Emergency Response Workflow

Figure 1: Emergency response decision tree for exposure to fluorinated benzylic compounds.

Part 3: Handling, Storage & Stability

Expert Insight: The stability of the difluoromethyl (-CHF₂) group is the primary concern during storage. Unlike the inert trifluoromethyl (-CF₃) group, the proton on the -CHF₂ carbon is acidic (pKa ~25-28). In the presence of strong bases (e.g., NaH, LDA), this proton can be abstracted, leading to defluorination or polymerization.

Protocol 3.1: Storage Conditions

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly oxidize the benzylic methyl group, while moisture can hydrolyze the -CHF₂ group over long periods.

-

Temperature: Refrigerate at 2–8°C .

-

Container: Use Teflon-lined caps or borosilicate glass. Avoid metal containers that may catalyze defluorination.

Protocol 3.2: Handling Precautions

-

Engineering Controls: Always handle inside a fume hood with a face velocity >100 fpm.

-

PPE: Nitrile gloves are minimum standard. For prolonged handling, use Silver Shield/4H laminate gloves due to the compound's solvent-like permeation properties.

-

Static Discharge: Ground all glassware. Fluorinated toluenes usually have low flash points (~45-55°C).

Part 4: Synthesis & Application in Drug Design

Synthetic Pathway

The most reliable route to 2-fluoro-6-(difluoromethyl)toluene avoids direct fluorination of the toluene ring (which lacks regioselectivity). Instead, a deoxyfluorination of the corresponding aldehyde is preferred.

Reaction: 2-Fluoro-6-methylbenzaldehyde + DAST (Diethylaminosulfur trifluoride) → Product

Figure 2: Synthesis via deoxyfluorination. Note: DAST is shock-sensitive; Deoxo-Fluor is a safer alternative.

Experimental Protocol (Synthesis)

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Dissolution: Dissolve 1.0 eq of 2-fluoro-6-methylbenzaldehyde in anhydrous Dichloromethane (DCM).

-

Addition: Cool to 0°C . Dropwise add 1.2 eq of DAST (Diethylaminosulfur trifluoride). Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc).

-

Quenching (Critical Safety Step): Cool back to 0°C. Slowly add saturated NaHCO₃. Warning: Vigorous CO₂ evolution.

-

Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Application: The "Magic Methyl" & Bioisosterism

In drug development, this compound is used to modulate the properties of a lead compound:

-

H-Bond Donor: The C-H bond in -CHF₂ is sufficiently polarized by the two fluorines to act as a weak hydrogen bond donor, mimicking an alcohol (-OH) but without the metabolic liability of glucuronidation.

-

Conformational Lock: The 2,6-substitution pattern creates a "molecular hinge," forcing the phenyl ring to twist out of plane relative to attached amides or ethers, often improving selectivity for kinase pockets.

References

-

PubChem Compound Summary. (2025). 1-(Difluoromethyl)-3-fluoro-2-methylbenzene (CAS 1214388-79-0).[1] National Center for Biotechnology Information. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry. Link

-

ChemicalBook. (2025). 2,6-Difluorotoluene Properties and Safety Data (Analogous Reference).Link

-

E-Chemi. (2025). Safety Data Sheet for Fluorotoluene Derivatives.Link

Sources

Conformational Analysis of 2,6-Disubstituted Fluorotoluenes: A Technical Guide

The following technical guide details the conformational analysis of 2,6-disubstituted fluorotoluenes. It synthesizes classical NMR spin-coupling methodologies with modern computational chemistry to provide a robust framework for drug discovery applications.

Executive Summary: The Fluorine Effect

In medicinal chemistry, the 2,6-disubstituted fluorotoluene scaffold represents a unique "privileged structure." Unlike typical steric blocks, the small van der Waals radius of fluorine (1.47 Å) combined with the C-F bond's high polarity creates a paradoxical conformational landscape.

-

The Anomaly: 2,6-Difluorotoluene exhibits a vanishingly low rotational barrier for the methyl group (essentially a free rotor), governed by a

potential rather than the standard -

The Utility: This scaffold serves as a metabolic shield against benzylic oxidation while maintaining rotational freedom, a critical feature for optimizing ligand-protein binding entropy.

This guide provides the protocols to quantify these conformational states using the "J-Method" (Spin-Spin Coupling Analysis) and Density Functional Theory (DFT).

Theoretical Framework: The Physics of Rotation

The Potential Energy Surface (PES)

The conformational behavior of the methyl group in toluene derivatives is dictated by the internal rotational barrier (

-

Symmetric Case (2,6-Difluorotoluene): The symmetry of the two ortho-fluorine atoms creates a six-fold potential (

).[2] The barrier is extremely low ( -

Asymmetric Case (e.g., 2-Fluoro-6-chlorotoluene): Introducing a hetero-substituent breaks the symmetry, reverting to a three-fold potential (

). The steric clash with the larger chlorine atom "locks" the methyl group into specific rotamers, significantly increasing the barrier.

Visualization of Rotational Barriers

The following diagram illustrates the energetic difference between the symmetric "free rotor" and the asymmetric "locked" systems.

Figure 1: Comparative Potential Energy Surfaces (PES). The V6 symmetry of 2,6-difluorotoluene results in a negligible barrier compared to the V3 barrier of asymmetric analogs.

Experimental Protocol: The "J-Method" Analysis

The most precise experimental method for determining these conformations in solution is Nuclear Magnetic Resonance (NMR) , specifically utilizing Long-Range Spin-Spin Coupling Constants .

The Mechanism: Through-Space vs. Through-Bond

In 2,6-disubstituted fluorotoluenes, two coupling mechanisms dominate:

-

Hyperconjugative Coupling (

): Transmitted through the -

Proximate Coupling (

or

The Schaefer Equation (Proximate Coupling):

- is the torsion angle of the C-H bond relative to the C-F bond.[3]

-

and

- denotes the expectation value over the rotational population.

Step-by-Step Workflow

To determine the conformational preference of a new 2,6-fluorotoluene derivative:

Step 1: Sample Preparation

-

Solvent: Use low-viscosity, non-polar solvents like

or -

Concentration: Dilute solutions (<5 mol%) are preferred to prevent intermolecular stacking effects.

Step 2: NMR Acquisition

-

Acquire

and -

Crucial: Perform a Homonuclear Decoupling experiment if the methyl signal is obscured.

-

Measure the coupling constant

(coupling between methyl H and ortho F) with a resolution of at least 0.05 Hz.

Step 3: Variable Temperature (VT) NMR

-

Cool the sample to -100°C (173 K).

-

Rationale: As temperature decreases, the population settles into the lowest energy rotamer. If

changes significantly with temperature, the molecule is not a free rotor. -

For 2,6-difluorotoluene,

remains nearly constant, confirming the

Step 4: Computational Correlation

-

Calculate the theoretical

values for fixed angles ( -

Fit the experimental

to the Boltzmann-weighted average of the calculated couplings.

Computational Validation Protocol

Experimental NMR data must be validated against Quantum Mechanical calculations.

Recommended Level of Theory

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP or M06-2X (M06-2X captures dispersion forces better, crucial for "proximate" F...H interactions).

-

Basis Set: 6-311++G(d,p) or def2-TZVP.

Calculation Workflow

-

Geometry Optimization: Optimize the structure at the global minimum.

-

Relaxed Potential Energy Scan: Rotate the methyl group (dihedral angle C2-C1-C

-H) in -

Coupling Calculation: Perform an NMR single-point calculation (GIAO method) at each step to generate the

curve.

Data Synthesis Diagram

The following diagram details the integration of experimental and computational data.

Figure 2: The "J-Method" Validation Workflow. Convergence between experimental

Summary of Key Parameters

The following table summarizes the expected parameters for 2,6-disubstituted fluorotoluenes.

| Parameter | 2,6-Difluorotoluene | 2-Fluoro-6-Chlorotoluene | 2,6-Difluorobenzyl Alcohol |

| Symmetry | |||

| Rotational Barrier | Variable (H-bond dependent) | ||

| Dominant Coupling | |||

| Temp. Dependence | Negligible | High | High |

| Bioisostere For | Carbonyl, Phenyl | Ortho-substituted Phenyl | Benzyl Alcohol |

Applications in Drug Design[5][6][7][8]

Metabolic Stability (The "Fluorine Shield")

The 2,6-difluoro substitution pattern is highly effective at blocking metabolic degradation.

-

Mechanism: The C-H bond dissociation energy (BDE) of the benzylic methyl group is increased by the electron-withdrawing effect of the fluorines.

-

Steric Shielding: The ortho-fluorines physically block Cytochrome P450 enzymes from accessing the benzylic position without imposing the massive steric penalty of a methyl or chloro group.

Bioisosterism

The 2,6-difluorotoluene moiety is often used as a bioisostere for a carbonyl group or an amide fragment due to similar polarity and shape, but with improved lipophilicity (

-

Case Study: In the design of Teflubenzuron (an insecticide), the 2,6-difluorobenzoyl group is critical.[5] The rotational freedom allows the molecule to adopt the planar conformation required for chitin synthesis inhibition, while the fluorines protect against hydrolysis.

References

-

Walker, R. A., et al. (1995).[6] "Methyl Group Internal Rotation in 2,6-Difluorotoluene (S1) and 2,6-Difluorotoluene+ (D0)." The Journal of Physical Chemistry. Link

-

Schaefer, T., et al. (1978).[7] "Proton magnetic resonance spectra of 3-fluorotoluene and 2-chloro-5-fluorotoluene. The sign and coupling mechanism of

."[7] Canadian Journal of Chemistry.[3][7] Link -

Schaefer, T., & Baleja, J. (2011). "The J method: Theoretical and experimental approaches to the effects of solvation." Canadian Journal of Chemistry.[3][7] Link

-

BenchChem. (2025).[5] "Application Notes: 2,6-Difluorotoluene as a Precursor for Agrochemicals." BenchChem Technical Support. Link

-

Priya, A., et al. (2025).[8][9] "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal.[8] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Difluorotoluene | CAS#:443-84-5 | Chemsrc [chemsrc.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. biorxiv.org [biorxiv.org]

The Benzylic Difluoromethyl Group: A Strategic Hydrogen Bond Donor in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Among the array of fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely valuable functional group. Unlike the electronically similar but inert trifluoromethyl (CF3) group, the CF2H moiety possesses a polarized C-H bond, enabling it to function as a competent hydrogen bond (HB) donor.[2][3] This capacity allows the CF2H group to serve as a metabolically stable bioisostere for classical hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups, or to introduce novel, affinity-enhancing interactions when replacing methyl (-CH3) or trifluoromethyl groups.[1][4] This guide provides an in-depth analysis of the theoretical underpinnings, experimental validation, and strategic application of the benzylic difluoromethyl group as a hydrogen bond donor in drug design.

Introduction: The Unique Role of the Difluoromethyl Group

For decades, chemists have leveraged fluorine's high electronegativity and small size to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group is particularly compelling because it strikes a unique balance of properties. The two highly electronegative fluorine atoms polarize the adjacent C-H bond, increasing the acidity of the proton and rendering it capable of forming hydrogen bonds with suitable acceptors like carbonyl oxygens or heterocyclic nitrogens.[5][6] This is a feature absent in traditional alkyl groups and the perfluorinated CF3 group.

This hydrogen bonding capability positions the CF2H group as an effective bioisosteric replacement for functionalities prone to metabolic oxidation, such as hydroxyl and thiol groups, thereby potentially extending a drug's half-life while preserving crucial binding interactions.[7][8][9] Furthermore, its introduction can profoundly influence molecular conformation, polarity, and membrane permeability, making it a multifaceted tool for lead optimization.[1]

The Physicochemical Basis of CF₂H Hydrogen Bond Donorship

The ability of the CF2H group to act as an HB donor is a direct consequence of its electronic structure. The potent electron-withdrawing nature of the two fluorine atoms creates a significant partial positive charge on the hydrogen atom, making it electrostatically attractive to lone pairs on nearby acceptor atoms.

Theoretical studies using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) have corroborated this model.[6][10] Calculations of electrostatic potential surfaces clearly show a region of positive potential around the CF2H proton, a prerequisite for hydrogen bonding.[6] The calculated binding energies for CF2H···O interactions typically fall within the range of 1.0 to 5.5 kcal/mol, confirming that these are energetically meaningful interactions, albeit generally weaker than those formed by classical donors like amides or hydroxyl groups.[5][11][12]

Part I: Experimental Characterization and Quantification

The hydrogen bond donating capacity of the benzylic CF2H group is not merely theoretical; it has been extensively characterized and quantified using a suite of spectroscopic and structural techniques.

NMR Spectroscopy: The Primary Analytical Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most widely used method for assessing HB donation in solution.[13][14] The chemical shift of the CF2H proton is highly sensitive to its electronic environment and provides direct evidence of its participation in hydrogen bonding.[6][15]

A. Hydrogen Bond Acidity (A) via Solvent-Induced Chemical Shifts

A convenient and established method for quantifying HB donor strength is the determination of the Abraham's solute hydrogen bond acidity parameter, A.[16] This involves measuring the difference in the ¹H NMR chemical shift (Δδ) of the CF2H proton in a strongly HB-accepting solvent (DMSO-d₆) versus a non-accepting solvent (CDCl₃).[5][11] A larger Δδ value indicates a stronger interaction with DMSO and thus a greater HB donor capacity.

Experimental Protocol: Determination of Abraham's Acidity Parameter (A)

-

Sample Preparation: Prepare two NMR samples of the benzylic difluoromethyl compound at an identical concentration (e.g., 5-10 mM), one in CDCl₃ and the other in DMSO-d₆.

-

Data Acquisition: Acquire standard ¹H NMR spectra for both samples at a constant temperature (e.g., 298 K).

-

Chemical Shift Determination: Accurately determine the chemical shift (δ) of the CF2H proton resonance in both spectra.

-

Calculation of Δδ: Calculate the solvent-induced shift: Δδ = δ(DMSO-d₆) - δ(CDCl₃).

-

Calculation of A Value: Use the established correlation to calculate the acidity parameter: A = 0.0065 + 0.133 * Δδ.[11]

B. NMR Titration for Binding Affinity (Kd)

To determine the thermodynamic parameters of the HB interaction, ¹H NMR titration is employed. This involves monitoring the chemical shift of the CF2H proton as a strong, non-interfering HB acceptor, such as tri-n-butylphosphine oxide (TBPO), is incrementally added.[5][17] The resulting binding isotherm can be fitted to determine the dissociation constant (Kd) and the Gibbs free energy of binding (ΔG).

Table 1: Comparative Hydrogen Bond Donor Capacity Data

| Compound Type | Method | Parameter | Value Range | Reference |

| Aryl-OCF₂H | ¹H NMR (Δδ) | A Value | 0.085 - 0.126 | [16][18] |

| Aryl-SCF₂H | ¹H NMR (Δδ) | A Value | 0.085 - 0.126 | [16][18] |

| Cationic Pyridinium-CF₂H | NMR Titration | Kd (with TBPO) | ~10.4 mM | [11][12] |

| Neutral Phenyl-CF₂H | DFT Calculation | ΔE (with H₂O) | 1.0 - 5.5 kcal/mol | [5][11] |

| Thiophenol (-SH) | ¹H NMR (Δδ) | A Value | ~0.12 | [8] |

| Aniline (-NH₂) | ¹H NMR (Δδ) | A Value | ~0.07 | [8] |

Note: The HB donor capacity of benzylic CF2H groups is comparable to thiophenols and anilines but weaker than phenols.[16][18]

X-Ray Crystallography: Definitive Structural Evidence

X-ray crystallography provides unambiguous, solid-state evidence of C-F···H interactions, revealing precise bond lengths and angles that define the geometry of the hydrogen bond.[19] Numerous crystal structures have confirmed short CF₂–H···O and CF₂–H···N distances (e.g., ~2.4-2.5 Å), well within the sum of the van der Waals radii, which is indicative of a significant attractive interaction.[6][20] This technique is invaluable for visualizing how the CF2H group engages with target residues in a protein binding pocket.

IR Spectroscopy: Observing the C-H Stretch

Infrared (IR) spectroscopy monitors the vibrational frequency of the C-H bond.[21] In classical hydrogen bonds (e.g., O-H···O), the bond weakens, leading to a lower stretching frequency (a "red-shift").[6] Interestingly, for C-H donors like the CF2H group, the C-H bond can sometimes strengthen upon forming an HB, resulting in an increase in the stretching frequency (a "blue-shift").[6][10] This phenomenon, while less intuitive, is a recognized characteristic of certain weak hydrogen bonds and provides another spectroscopic handle for their detection.

Part II: The Benzylic CF₂H Group in Drug Design

Understanding the fundamental properties of the CF2H hydrogen bond allows for its rational application in drug discovery to solve common medicinal chemistry challenges.

Bioisosteric Replacement Strategies

The concept of bioisosterism—exchanging one functional group for another to improve properties while maintaining biological activity—is central to the utility of the CF2H group.[22][23]

-

Replacing -OH/-SH: The primary application is replacing metabolically labile hydroxyl or thiol groups. This swap often enhances metabolic stability and can improve the pharmacokinetic profile of a drug candidate by blocking sites of oxidation or glucuronidation, all while preserving a crucial hydrogen bond interaction with the target.[1][8][9]

-

Replacing -CH₃/-CF₃: In cases where a binding pocket has an unutilized hydrogen bond acceptor, replacing a non-polar methyl or a non-donating trifluoromethyl group with CF2H can introduce a new, affinity-enhancing hydrogen bond, potentially leading to a significant boost in potency.[1][3]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. Utilizing the CF<sub>2</sub>H moiety as a H-bond-donating group in drug discovery - ProQuest [proquest.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. urc.ucdavis.edu [urc.ucdavis.edu]

- 15. Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 17. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Frontiers | Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement [frontiersin.org]

- 22. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Deoxofluorination of 2-Fluoro-6-methylbenzaldehyde to Synthesize 2-(Difluoromethyl)-6-fluorotoluene

Abstract: The difluoromethyl (CF₂H) group is a crucial pharmacophore in modern drug discovery, acting as a bioisostere for hydroxyl or thiol moieties and enhancing metabolic stability and binding affinity.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(difluoromethyl)-6-fluorotoluene via the deoxofluorination of 2-fluoro-6-methylbenzaldehyde. The method employs Diethylaminosulfur Trifluoride (DAST), a widely used reagent for converting carbonyl compounds into geminal difluorides.[3][4][5] We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations for handling DAST, and present methods for product purification and characterization.

Scientific Rationale and Strategy

The conversion of an aldehyde to a gem-difluoromethyl group is a cornerstone transformation in organofluorine chemistry. Among the available reagents like sulfur tetrafluoride (SF₄), DAST, and its more thermally stable analogue Deoxo-Fluor®, DAST is frequently chosen for its efficacy under relatively mild conditions for aldehydes.[5][6]

Causality of Reagent Choice: DAST (Diethylaminosulfur Trifluoride) is a nucleophilic fluorinating agent that selectively converts aldehydes and ketones to their corresponding geminal difluorides.[4][7] The reaction proceeds through an intermediate alkoxyaminosulfur difluoride. The high reactivity of aldehydes allows this transformation to occur smoothly, often at or below room temperature, preserving other functional groups. However, DAST is thermally unstable and highly reactive with water, necessitating careful handling and anhydrous conditions.

Reaction Mechanism: The accepted mechanism involves the initial activation of the aldehyde's carbonyl oxygen by the electrophilic sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride and subsequent formation of an alkoxyaminosulfur difluoride intermediate. Nucleophilic attack by a fluoride ion, either intramolecularly or from another DAST molecule, displaces the sulfur moiety to yield the geminal difluoride product.[7][8]

Overall Reaction Scheme:

Materials and Equipment

Reagent and Solvent Data

| Reagent/Solvent | Formula | CAS No. | M.W. ( g/mol ) | Properties | Supplier |

| 2-Fluoro-6-methylbenzaldehyde | C₈H₇FO | 117752-04-2 | 138.14 | Liquid, d=1.151 g/mL | Sigma-Aldrich |

| Diethylaminosulfur Trifluoride (DAST) | C₄H₁₀F₃NS | 38078-09-0 | 161.19 | Yellow Liquid, d=1.22 g/mL | Enamine, Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 75-09-2 | 84.93 | Liquid, d=1.33 g/mL | Standard Supplier |

| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Aqueous Solution | Standard Supplier |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Solid | Standard Supplier |

| Silica Gel (for chromatography) | SiO₂ | 7631-86-9 | 60.08 | 230-400 mesh | Standard Supplier |

| Hexanes (for chromatography) | C₆H₁₄ | 110-54-3 | 86.18 | Liquid | Standard Supplier |

| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 141-78-6 | 88.11 | Liquid | Standard Supplier |

Required Equipment

-

Three-neck round-bottom flask (e.g., 100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Nitrogen or Argon gas inlet and bubbler

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale. Adjust quantities accordingly for different scales.

Diagram of Experimental Workflow

Caption: Workflow for the synthesis of 2-(difluoromethyl)-6-fluorotoluene.

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler.

-

Under a positive flow of nitrogen, add 2-fluoro-6-methylbenzaldehyde (0.69 g, 5.0 mmol) and 20 mL of anhydrous dichloromethane (DCM) to the flask.

-

Stir the solution until the aldehyde is fully dissolved.

-

-

Fluorination Reaction:

-

Cool the flask in an ice-water bath to 0 °C.

-

Charge the dropping funnel with Diethylaminosulfur Trifluoride (DAST) (1.05 g, 0.86 mL, 6.5 mmol, 1.3 equiv).

-

CRITICAL STEP: Add the DAST dropwise to the stirred aldehyde solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction can be exothermic.

-

After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

-

Work-up and Quenching:

-

SAFETY FIRST: The quenching process must be done slowly and carefully in a well-ventilated fume hood as it can be vigorous and evolve gas.

-

In a separate beaker, prepare a mixture of 50 mL of saturated aqueous sodium bicarbonate solution and ~20 g of crushed ice.

-

Slowly and carefully pour the reaction mixture into the stirred, ice-cold bicarbonate solution. Gas (CO₂) will evolve.

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow or brown oil.

-

-

Purification:

-

Purify the crude oil using flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of 1% to 5% ethyl acetate in hexanes.

-

Collect the fractions containing the desired product (identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(difluoromethyl)-6-fluorotoluene as a colorless oil.

-

Characterization and Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Analytical Data

| Analysis | Expected Results for 2-(difluoromethyl)-6-fluorotoluene |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4-7.0 (m, 3H, Ar-H), 6.71 (t, JHF = 56.4 Hz, 1H, CHF₂), 2.45 (s, 3H, Ar-CH₃). |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -115 (d, JFH = 56.4 Hz, 2F, CHF₂), ~ -118 (s, 1F, Ar-F). |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~161 (d, JCF = 248 Hz), ~132 (d, JCF = 15 Hz), ~130 (d, JCF = 5 Hz), ~125 (d, JCF = 3 Hz), ~120 (d, JCF = 18 Hz), 114.5 (t, JCF = 238 Hz), ~15 (s). |

| GC-MS (EI) | Expected M⁺ peak at m/z = 160.05. |

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument.

Reaction Mechanism Visualization

Caption: Simplified mechanism of aldehyde deoxofluorination with DAST.

Trustworthiness and Safety

Self-Validation: The protocol's success relies on strict adherence to anhydrous conditions and temperature control.

-

Anhydrous Conditions: DAST reacts violently with water to produce HF gas. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

-

Temperature Control: The initial addition of DAST is exothermic. Maintaining a low temperature (0 °C) prevents runaway reactions and minimizes the formation of byproducts.[9]

-

Inert Atmosphere: Using a nitrogen or argon atmosphere prevents moisture from entering the reaction and protects the reagents from degradation.

Critical Safety Insights:

-

DAST Handling: DAST is toxic, corrosive, and moisture-sensitive. Always handle it in a chemical fume hood while wearing appropriate PPE. It is known to disproportionate, sometimes explosively, at temperatures above 90 °C.[6]

-

Quenching: The quenching step with sodium bicarbonate should be performed slowly and behind a safety shield. The neutralization of acidic byproducts and excess DAST generates gas and can cause splashing.

-

Waste Disposal: All DAST-contaminated waste must be quenched and disposed of according to institutional safety guidelines.

References

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/chemistry. [Link]

-

Li, Z., et al. (2018). Synthesis of ¹⁸F-Difluoromethylarenes from Aryl (Pseudo) Halides. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]

-

Synthetic Remarks. (2011). The New Kid on the Block: The Difluoromethyl Group. Blog Post. [Link]

-

Wikipedia. (n.d.). Fluorination with aminosulfuranes. Wikipedia, The Free Encyclopedia. [Link]

-

White, A. J. P., et al. (2019). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters, 21(5), 1512-1516. [Link]

-

Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(17), 2599-2602. [Link]

-

Rock, M. H. (1995). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. In Houben-Weyl Methods of Organic Chemistry (Vol. E 10a, p. 428). Thieme. [Link]

-

Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063-7096. [Link]

-

Funabiki, K., et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124. [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Synthesis, 2004(1), 1-20. [Link]

-

Wang, H., et al. (2021). Ph₂S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 67, 152865. [Link]

-

PubChem. (n.d.). 2,4-difluoro-6-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Nielsen, M. K., et al. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Journal of the American Chemical Society, 144(3), 1084-1089. [Link]

-

Singh, R. P., & Shreeve, J. M. (2002). gem-Difluorination of Benzophenones with Deoxo-Fluor®. Organic Syntheses, 79, 193. [Link]

-

Lim, C.-H., et al. (2020). Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF₂H in Continuous Flow. Angewandte Chemie International Edition, 59(32), 13349-13354. [Link]

-

Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron, 61(51), 12228-12234. [Link]

-

Wang, X., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules, 29(3), 735. [Link]

-

McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). Fluoromethyl phenyl sulfone, a reagent for the synthesis of fluoroalkenes. Organic Syntheses, 72, 209. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. newreactions.wordpress.com [newreactions.wordpress.com]

- 4. DAST - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Deoxyfluorination of Sterically Hindered Aldehydes using Diethylaminosulfur Trifluoride (DAST)

Introduction: The Challenge and Utility of Gem-Difluorination

The introduction of a gem-difluoromethylene (CF₂) group is a cornerstone strategy in modern medicinal and agricultural chemistry. This moiety can serve as a bioisostere for carbonyl, hydroxyl, or thiol groups, profoundly influencing a molecule's lipophilicity, metabolic stability, and binding affinity.[1] One of the most direct methods to install this group is through the deoxofluorination of aldehydes.[1][2]

Diethylaminosulfur trifluoride (DAST) has long been a reagent of choice for this transformation, effectively converting aldehydes and unhindered ketones to their corresponding gem-difluorides under relatively mild conditions.[2][3][4][5] However, substrates bearing significant steric hindrance around the carbonyl group present a unique synthetic challenge. These reactions often suffer from sluggish kinetics, requiring carefully optimized protocols to achieve desirable yields while mitigating potential side reactions.

This guide provides an in-depth analysis of the mechanistic underpinnings, safety protocols, and experimental procedures for the successful deoxyfluorination of sterically hindered aldehydes using DAST.

Mechanistic Rationale

The conversion of an aldehyde to a gem-difluoride using DAST proceeds through a well-accepted pathway involving activation of the carbonyl oxygen.[6][7]

-

Lewis Acid Activation: The reaction initiates with the electrophilic sulfur atom of DAST coordinating to the carbonyl oxygen, activating the aldehyde.

-

Nucleophilic Fluoride Attack: A fluoride ion then attacks the activated carbonyl carbon.

-

Intermediate Formation: This leads to the formation of an alkoxyaminosulfur difluoride intermediate.[7]

-

SN1/SN2 Displacement: A final nucleophilic attack by another fluoride equivalent, proceeding through either an Sₙ1 or Sₙ2-like pathway depending on substrate electronics and stability of a potential carbocation, displaces the sulfur-containing leaving group to yield the final gem-difluorinated product.

Understanding this mechanism is crucial for troubleshooting, as side reactions like Wagner-Meerwein rearrangements can occur in substrates prone to forming stable carbocationic intermediates.[5][7]

Caption: Proposed mechanism for DAST-mediated deoxyfluorination of aldehydes.

Critical Safety and Handling Protocols for DAST

Trustworthiness in the lab begins with safety. DAST is an efficacious reagent but is accompanied by significant hazards requiring strict adherence to safety protocols.[8][9]

-

Hazard Profile: DAST is corrosive, flammable, reacts violently with water, and can cause severe skin and eye burns.[8][9][10][11] It is thermally unstable and can decompose explosively at temperatures above 90°C, with some sources recommending staying below 50-70°C.[3][4][9]

-

Personal Protective Equipment (PPE): Always handle DAST inside a certified chemical fume hood.[8] Wear chemical-resistant gloves (nitrile or neoprene), a face shield with safety goggles, and a flame-retardant lab coat.[8][10]

-

Storage: Store DAST in a tightly sealed container, often under an inert atmosphere, in a cool, dry, and well-ventilated area away from water and ignition sources.[8][10] Many suppliers recommend refrigerated storage (below 0°C) to maintain stability.[8]

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][10][11]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[8][10][11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][10]

-

Spills: Absorb spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills.

-

Given these hazards, researchers should always consider if safer, more modern alternatives such as Deoxo-Fluor™, XtalFluor®, or PhenoFluor™ are suitable for their specific application.[9][12][13][14]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the deoxyfluorination of a sterically hindered aldehyde. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

4.1. Reagents and Equipment

-

Sterically hindered aldehyde substrate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Nitrogen or Argon line with bubbler

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78°C)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

4.2. Step-by-Step Procedure

Caption: Experimental workflow for the deoxyfluorination of aldehydes using DAST.

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the sterically hindered aldehyde (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 20 volumes).[12] Cool the resulting solution to -78°C using a dry ice/acetone bath.

-

DAST Addition: While maintaining the temperature at -78°C, slowly add DAST (1.2–2.0 eq.) to the stirred solution via syringe.[12]

-

Causality: Dropwise addition prevents a dangerous temperature spike. An excess of DAST is often required for hindered substrates to drive the reaction to completion.

-

-

Reaction Monitoring: Stir the reaction mixture at -78°C for 1-2 hours, then allow it to slowly warm to room temperature. Continue stirring for an additional 2–24 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS).

-

Causality: Sterically hindered substrates react more slowly than unhindered ones; therefore, extended reaction times and warming are often necessary.[3]

-

-

Aqueous Workup: Once the reaction is complete, carefully and slowly add the reaction mixture to a separate flask containing a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃.

-

Causality: This quenching step must be performed slowly and with cooling to safely neutralize the highly reactive unreacted DAST and acidic byproducts.[12]

-

-

Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water and brine.[12]

-

Causality: This standard extraction procedure isolates the organic product from aqueous-soluble salts and byproducts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to afford the pure gem-difluoroalkane.[12]

Data Summary and Troubleshooting

The optimal conditions for deoxyfluorination can vary significantly based on the substrate's steric and electronic properties.

| Parameter | Typical Range | Rationale & Considerations for Hindered Aldehydes |

| Substrate Scope | Aromatic & Aliphatic | Electron-deficient aryl aldehydes may be unreactive.[1] Substrates prone to carbocation formation may undergo rearrangement.[5][7] |

| DAST Equiv. | 1.2 - 2.0 | Higher equivalents may be needed to overcome steric hindrance and achieve full conversion. |

| Temperature | -78°C to RT | Initial low temperature is crucial for control. Warming is often required to drive the reaction to completion for less reactive substrates.[3][12] |

| Reaction Time | 2 - 24 h | Significantly longer times are typical for hindered substrates compared to simple aldehydes. |

| Solvent | Dichloromethane (DCM) | DCM is the most common and effective solvent for this reaction.[3][12] |

| Potential Issues | Low yield, side products | Incomplete conversion is common. Elimination to form vinyl fluorides can occur with enolizable aldehydes.[7] |

Troubleshooting Guide:

-

No/Low Conversion: If the starting material is recovered, consider increasing the equivalents of DAST, extending the reaction time at room temperature, or gently heating the reaction (with extreme caution, never exceeding 50°C).

-

Complex Product Mixture: This may indicate substrate decomposition or rearrangement.[7] Re-evaluate the reaction temperature; running the reaction at a consistently lower temperature for a longer duration may provide a cleaner profile.

-

Scale-Up Warning: Due to the thermal instability of DAST, scaling up these reactions is strongly discouraged without specialized equipment and a thorough safety review.[12]

Conclusion

Deoxyfluorination using DAST remains a valuable tool for accessing gem-difluoroalkanes from sterically hindered aldehydes. Success hinges on a deep respect for the reagent's hazardous nature, mandating meticulous safety precautions. By carefully controlling reaction temperature, stoichiometry, and reaction time, researchers can effectively overcome the kinetic barriers imposed by steric hindrance to achieve successful fluorination.

References

- Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD.

- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.

- Aldehyde to Difluoro. Common Organic Chemistry.

- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020, January 1). Reddit.

- Diethylaminosulfur trifluoride. Wikipedia.

- He, G., Xiao, X., Jin, H.-Z., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron, 83, 131963.

- Fluorin

- Teh, J., et al. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC - NIH.

- Furuya, T., Fukuhara, T., & Hara, S. Synthesis of gem-difluorides from aldehydes using DFMBA. Hokkaido University Collection of Scholarly and Academic Papers: HUSCAP.

- Furuya, T., Fukuhara, T., & Hara, S. (2026, February 7). Synthesis of gem-Difluorides from Aldehydes Using DFMBA.

- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

- Ferreira, S. B. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(7), 1130-1131.

- Diethylaminosulfur trifluoride (DAST). Enamine.

- Diethylaminosulfur trifluoride Safety D

- Diethylaminosulfur trifluoride Safety Data Sheet. (2026, January 2). Fisher Scientific.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 3. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. DAST - Enamine [enamine.net]

- 6. reddit.com [reddit.com]

- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Introduction: The Strategic Value of the 2-(Difluoromethyl)-6-fluorophenyl Moiety

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-(Difluoromethyl)-6-Fluorophenyl Halides

In modern medicinal chemistry, agrochemical development, and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] The difluoromethyl group (–CF₂H) has emerged as a particularly valuable substituent due to its unique electronic properties and ability to act as a "lipophilic hydrogen bond donor."[2][3] Unlike the trifluoromethyl (–CF₃) group, the –CF₂H moiety can engage in hydrogen bonding, serving as a metabolically stable bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups.[1] This enhances target affinity and specificity while improving crucial pharmacokinetic properties like membrane permeability and metabolic stability.[2]

The 2-(difluoromethyl)-6-fluorophenyl scaffold presents a sterically hindered and electronically distinct substrate. Palladium-catalyzed cross-coupling reactions provide the most powerful and versatile platform for its elaboration, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5] These reactions have become indispensable tools for constructing complex molecular architectures from readily available precursors.[6]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—applied to a representative substrate, 1-bromo-2-(difluoromethyl)-6-fluorobenzene. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for experimental choices.

Core Principles: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species.[7] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide. This is often the rate-determining step and results in a Pd(II) intermediate. Electron-withdrawing groups on the aryl halide, like the –CF₂H and –F in our substrate, generally accelerate this step.[7]

-

Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the Pd(II) center, and its organic group or nitrogen atom is transferred to the palladium, displacing a halide.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[4] Bulky ligands on the palladium often promote this final step.[7]

Caption: Generalized Palladium Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures by coupling an aryl halide with an organoboron compound (boronic acid or ester). Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron byproducts.[5] For a substrate like 1-bromo-2-(difluoromethyl)-6-fluorobenzene, this reaction is ideal for introducing diverse aryl and heteroaryl substituents.

Expertise & Causality: Why These Conditions?

-

Catalyst System: The substrate is both sterically hindered (due to the ortho-fluoro and ortho-difluoromethyl groups) and electronically deactivated. Standard catalysts like Pd(PPh₃)₄ may be sluggish. We select a palladium(II) acetate (Pd(OAc)₂) precatalyst paired with a bulky, electron-rich biarylphosphine ligand such as SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The ligand's bulk facilitates reductive elimination, while its electron-donating nature promotes the initial oxidative addition.[8][9]

-

Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective, non-nucleophilic, and generally avoids side reactions like boronic acid decomposition.[10]

-

Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-2-(difluoromethyl)-6-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction vial.

-

Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, volume calculated for a 0.1 M concentration of the aryl bromide) via syringe.

-

Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Substrate Scope

| Boronic Acid Partner | Electronic Nature | Expected Yield Range | Notes |

| 4-Methoxyphenylboronic acid | Electron-Donating | 85-95% | Generally high reactivity. |

| Phenylboronic acid | Neutral | 80-90% | Standard coupling partner. |

| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 75-85% | May require slightly longer reaction times. |

| 3-Thiopheneboronic acid | Heterocyclic | 70-85% | Heterocycles are well-tolerated. |

| 2-Pyridylboronic acid | Heterocyclic | 65-80% | Potential for catalyst inhibition by nitrogen lone pair; may require modified conditions. |

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[6][11] This reaction has largely replaced harsher classical methods and is fundamental to the synthesis of pharmaceuticals, many of which are aryl amines.[12]

Expertise & Causality: Why These Conditions?

-

Catalyst System: Modern Buchwald-Hartwig reactions benefit immensely from well-defined palladium precatalysts. A G2 or G3 precatalyst (e.g., SPhos Pd G2) is highly recommended. These are air-stable complexes that reliably and rapidly generate the active Pd(0) species in solution, leading to more reproducible results than using a separate Pd source and ligand.[12] The SPhos ligand is again chosen for its ability to facilitate coupling of hindered substrates.

-

Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the N-H bond in the Pd(II) intermediate). Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, a base like lithium bis(trimethylsilyl)amide (LiHMDS) can be used.[13]

-

Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

-

Inert Setup: To a glovebox-dried Schlenk tube or vial, add sodium tert-butoxide (NaOtBu, 1.5 equiv).

-

Reagent Addition: Add 1-bromo-2-(difluoromethyl)-6-fluorobenzene (1.0 equiv), the amine (1.2 equiv), and the SPhos Pd G2 precatalyst (0.01-0.02 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (for a 0.1-0.2 M concentration).

-

Reaction: Seal the vessel and heat in a preheated oil bath at 90-110 °C for 4-24 hours. Monitor by LC-MS.

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate or CH₂Cl₂.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Expected Amine Scope

| Amine Partner | Amine Type | Expected Yield Range | Notes |

| Morpholine | Secondary, Cyclic | 90-98% | Highly reactive coupling partner. |

| Aniline | Primary, Aromatic | 75-90% | Generally couples well. |

| Benzylamine | Primary, Aliphatic | 80-95% | Less hindered than secondary amines. |

| Di-n-butylamine | Secondary, Acyclic | 70-85% | Steric hindrance can slow the reaction. |

| 2-Aminopyridine | Primary, Heterocyclic | 60-80% | May require ligand/condition screening due to potential for bidentate coordination to Pd. |

Application Note 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction is a highly reliable method for coupling aryl halides with terminal alkynes, forming essential arylalkyne and enyne structures.[14] It traditionally employs a dual-catalyst system of palladium and copper(I).[15]

Expertise & Causality: Why These Conditions?

-

Catalyst System: The classic Sonogashira system uses a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a Pd(II) source like PdCl₂(PPh₃)₂ that is reduced in situ. Copper(I) iodide (CuI) is used as a co-catalyst. The role of copper is to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex more readily than the alkyne itself.[16]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a ligand and solvent. It is essential to use an anhydrous amine to prevent unwanted side reactions.

Experimental Protocol: Sonogashira Coupling

Step-by-Step Methodology:

-

Reagent Setup: To a Schlenk flask under an inert atmosphere, add 1-bromo-2-(difluoromethyl)-6-fluorobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

-

Solvent and Base: Add anhydrous triethylamine (Et₃N) or a mixture of THF/Et₃N.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction is often rapid. Monitor by TLC.

-

Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove insoluble salts.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Expected Alkyne Scope

| Alkyne Partner | Alkyne Type | Expected Yield Range | Notes |

| Phenylacetylene | Aromatic | 85-95% | Classic, highly reactive substrate. |

| 1-Octyne | Aliphatic | 75-90% | Good yields are typically observed. |

| Trimethylsilylacetylene | Silyl-protected | 90-98% | Often very clean; TMS group can be removed later. |

| Propargyl alcohol | Functionalized | 70-85% | The hydroxyl group is well-tolerated. |

References

- Vertex AI Search. (2025, September 4). Role of palladium catalyst in cross-coupling reactions.

- Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PMC. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....

- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- ResearchGate. Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl....

- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- ACS Publications. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.

- Fisher Scientific. Palladium-Catalysed Coupling Chemistry.

- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.

- PMC. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.

- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- ACS Publications. (2016, July 21). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent | Organic Letters.

- Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides.

- Organic Chemistry Portal. Sonogashira Coupling.

- PMC. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.

- Wikipedia. Buchwald–Hartwig amination.

- MDPI. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂.

- Wikipedia. Sonogashira coupling.

- J-STAGE. Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes.

- PMC. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis.

- Organic Chemistry Portal. (2015). Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid.

- PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.

- MDPI. (2024, September 21). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.

- Semantic Scholar. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ.

- ACS Publications. (2016, July 21). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent | Organic Letters.

- MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- PMC. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.

- ResearchGate. (2025, October 15). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.

- PMC. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

- MDPI. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Johnson Matthey. Buchwald Hartwig amination catalysts.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (2025, August 10). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF.

- MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.

- BenchChem. Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline for Pharmaceutical and Materials Science Intermedi.

- ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF.

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. thermofishersci.in [thermofishersci.in]

- 8. researchgate.net [researchgate.net]

- 9. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Utilization of 2-(Difluoromethyl)-6-fluorotoluene in Agrochemical Synthesis

This Application Note details the strategic utilization of 2-(difluoromethyl)-6-fluorotoluene as a high-value scaffold in the design of next-generation agrochemicals. It provides validated protocols for its synthesis, functionalization, and application in developing succinate dehydrogenase inhibitor (SDHI) fungicides and herbicides.

Executive Summary

2-(Difluoromethyl)-6-fluorotoluene (also known as 1-(difluoromethyl)-3-fluoro-2-methylbenzene) represents a critical structural motif for modern agrochemical discovery. Its unique substitution pattern offers a dual advantage:

-

Bioisosterism: The difluoromethyl group (

) acts as a lipophilic hydrogen bond donor, mimicking hydroxyl ( -

Steric & Electronic Shielding: The 2,6-disubstitution pattern on the toluene core provides steric protection to the benzylic position, modulating the reactivity of metabolic "soft spots" and enhancing the half-life of active ingredients (AIs) in soil and plant systems.

This guide outlines the synthesis , functionalization , and application of this scaffold, specifically focusing on its conversion into benzylic halides for coupling with pyrazole or pyridine cores common in SDHI fungicides (e.g., Fluxapyroxad analogs).

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Value / Description |

| IUPAC Name | 1-(difluoromethyl)-3-fluoro-2-methylbenzene |

| Molecular Formula | |

| Molecular Weight | 160.14 g/mol |

| Key Functional Groups | Difluoromethyl ( |

| Physical State | Colorless liquid (Predicted) |

| Boiling Point | ~145–150 °C (Estimated based on congeners) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene |

| Stability | Stable under ambient conditions; sensitive to strong bases (benzylic deprotonation) |

Synthetic Protocols

Protocol A: Deoxyfluorination of 2-Fluoro-6-methylbenzaldehyde

Objective: Synthesis of the 2-(difluoromethyl)-6-fluorotoluene scaffold.

Rationale: The most direct route to the

Reagents:

-

Precursor: 2-Fluoro-6-methylbenzaldehyde (CAS 117752-04-2) [1].

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous

.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Dissolution: Charge the RBF with 2-Fluoro-6-methylbenzaldehyde (10.0 mmol, 1.38 g) and anhydrous DCM (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Add DAST (12.0 mmol, 1.93 g, 1.2 equiv) dropwise via syringe over 15 minutes. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.

-

Reaction: Stir at -78 °C for 1 hour, then slowly warm to room temperature (25 °C) over 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The aldehyde peak should disappear.

-

Quenching: Cool the mixture to 0 °C. Slowly add saturated aqueous

(50 mL) with vigorous stirring. Caution: Gas evolution ( -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Purify the crude oil via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield 2-(difluoromethyl)-6-fluorotoluene as a clear oil.

Expected Yield: 85–92%.

Protocol B: Radical Bromination (Benzylic Functionalization)

Objective: Activation of the methyl group for coupling.

Rationale: To utilize the scaffold in convergent synthesis, the methyl group must be converted to a benzylic halide. Radical bromination using N-Bromosuccinimide (NBS) is preferred over elemental bromine to avoid ring bromination.

Reagents:

-

Substrate: 2-(Difluoromethyl)-6-fluorotoluene (from Protocol A).[1]

-

Brominating Agent: NBS (N-Bromosuccinimide), recrystallized.

-

Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

-

Solvent: Trifluorotoluene (PhCF3) or Carbon Tetrachloride (

) substitute.

Step-by-Step Methodology:

-

Setup: Equip a 100 mL RBF with a reflux condenser and nitrogen inlet.

-

Charging: Dissolve the substrate (5.0 mmol, 0.80 g) in Trifluorotoluene (20 mL). Add NBS (5.2 mmol, 0.93 g) and AIBN (0.25 mmol, 41 mg).

-

Initiation: Heat the mixture to reflux (approx. 102 °C for PhCF3) under nitrogen.

-

Reaction: Monitor by HPLC or TLC. The reaction typically completes in 2–4 hours.

-

Note: If the reaction stalls, add a second portion of AIBN (0.1 equiv).

-

-

Workup: Cool to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate.

-

Purification: The crude 2-(difluoromethyl)-6-fluorobenzyl bromide is often unstable on silica. Use immediately or purify rapidly via a short plug of neutral alumina.

Strategic Application: SDHI Fungicide Synthesis

The 2-(difluoromethyl)-6-fluorobenzyl moiety serves as a bioisostere for the lipophilic domains found in commercial SDHIs like Fluxapyroxad or Bixafen. The following workflow demonstrates its coupling to a pyrazole core.

Workflow Diagram

Figure 1: Synthetic workflow for integrating the 2-(difluoromethyl)-6-fluorotoluene scaffold into an active fungicidal ingredient.

Mechanism of Action (SAR Insight)

-

Lipophilicity: The

group increases the logP, facilitating transport across the fungal cell wall. -

H-Bonding: The proton in

is acidic enough to act as a weak hydrogen bond donor to carbonyls in the target enzyme (Succinate Dehydrogenase, Complex II), potentially improving binding affinity compared to a simple -

Metabolic Blocking: The Fluorine at position 6 blocks oxidative metabolism at the ortho-position, a common degradation pathway for benzyl derivatives.

Safety & Handling Protocols

| Hazard | Risk Description | Mitigation Strategy |

| DAST/Deoxo-Fluor | Thermal instability; releases HF upon hydrolysis. | Use in a fume hood. Keep below 50°C. Quench carefully with bicarbonate. Do not use glass for long-term storage of HF byproducts. |

| Benzylic Bromides | Potent lachrymators and skin irritants. | Handle only in a functioning fume hood. Wear double nitrile gloves and eye protection. |

| Pressurized Vessels | Fluorination reactions may generate pressure. | Use appropriate pressure-rated glassware or reactors if scaling up. |

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: Structural, Physical, and Chemical Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Feist, F., et al. (2018). Visible Light Induced Ligation via o-Quinodimethane Thioethers. Journal of the American Chemical Society.[2] (Demonstrates reactivity of 2-fluoro-6-methylbenzaldehyde). Retrieved from [Link]

-

Fujiwara, T., & O'Hagan, D. (2014). Successful Fluorine-Containing Herbicide Development. Journal of Fluorine Chemistry. Retrieved from [Link]

Sources

Late-stage difluoromethylation strategies for toluene derivatives

Application Note: Late-Stage Difluoromethylation Strategies for Toluene Derivatives

Abstract

The difluoromethyl group (

Part 1: Strategic Overview & Decision Matrix

Late-stage functionalization (LSF) of toluene derivatives requires a regioselective strategy that discriminates between the weak benzylic C–H bonds (BDE ~88 kcal/mol) and the stronger aromatic C–H bonds (BDE ~110 kcal/mol).

Strategy A: Benzylic Extension (Ar–CH₃ Ar–CH₂–CF₂H)

-

Target: Benzylic

C–H bond.[2][3] -

Challenge: Preventing over-oxidation to ketones or non-selective radical recombination.

-

Solution: Copper-Catalyzed, Chloroamide-Directed C–H Activation. This method uses an intramolecular directing group (N-chloroamide) to generate a nitrogen-centered radical that performs a precise 1,5-Hydrogen Atom Transfer (HAT), translocating the radical to the benzylic position for interception by a copper-difluoromethyl species.

Strategy B: Ring Functionalization (Ar–H Ar(CF₂H)–CH₃)

-

Target: Aromatic

C–H bond. -

Challenge: Regioselectivity on electron-rich toluene rings vs. competing benzylic oxidation.

-

Solution: Innate Radical Difluoromethylation (Baran’s Method). Utilizing Zinc Difluoromethanesulfinate (DFMS), this protocol generates electrophilic

radicals that selectively attack the most electron-rich or accessible positions on the arene/heteroarene ring via a Minisci-type mechanism.

Part 2: Detailed Experimental Protocols

Protocol 1: Directed Benzylic C–H Difluoromethylation

Best for: Precise installation of

Mechanism of Action:

-

Initiation: Cu(I) reduces the N-chloroamide to generate an amidyl radical.

-

Translocation: The amidyl radical undergoes 1,5-HAT, abstracting a benzylic hydrogen atom.

-

Functionalization: The resulting benzylic radical is trapped by a

species (generated from

Materials:

-

Substrate: Toluene derivative with a pendant secondary amide or carbamate (converted to N-Cl).

-

Reagent: (Trifluoromethyl)trimethylsilane (

) or (Difluoromethyl)trimethylsilane ( -

Catalyst:

or -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Pre-functionalization (N-Chlorination):

-

Dissolve the amide substrate (1.0 equiv) in methanol.

-

Add tert-butyl hypochlorite (

, 1.1 equiv) at 0°C in the dark. Stir for 30 min. -

Concentrate in vacuo to obtain the N-chloroamide. Handle with care; N-halo compounds are reactive.

-

-

Catalytic Reaction:

-

In a glovebox or under argon, charge a flame-dried vial with

(10 mol%) and dtbbpy (12 mol%). -

Add the N-chloroamide substrate (1.0 equiv) and

(2.0 equiv). -

Dissolve in anhydrous MeCN (0.1 M concentration).

-